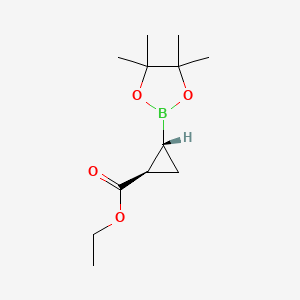![molecular formula C19H17ClF3N5S B2645083 4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-(methylsulfanyl)quinazoline CAS No. 866138-05-8](/img/structure/B2645083.png)
4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-(methylsulfanyl)quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-(methylsulfanyl)quinazoline is a complex organic compound known for its significant applications in medicinal chemistry This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-(methylsulfanyl)quinazoline typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of 2-aminobenzonitrile with formamide under high-temperature conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where the quinazoline core reacts with piperazine in the presence of a suitable base.
Substitution on the Pyridine Ring: The pyridine ring is functionalized with chlorine and trifluoromethyl groups through electrophilic aromatic substitution reactions.
Attachment of the Methylsulfanyl Group:
Industrial Production Methods
Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of catalysts such as palladium or copper to facilitate coupling reactions.
Solvents: Selection of appropriate solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance reaction rates.
Temperature Control: Precise temperature control to avoid decomposition of intermediates and final products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the quinazoline ring, resulting in amines or dihydroquinazolines.
Substitution: The chlorine and trifluoromethyl groups on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Amines, thiols, or alkoxides for substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation of the methylsulfanyl group.
Amines: From reduction of nitro groups or the quinazoline ring.
Substituted Pyridines: From nucleophilic substitution on the pyridine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: It has been studied for its potential to inhibit specific enzymes, such as kinases, which are crucial in various biological pathways.
Medicine
Anticancer Activity: The compound has shown promise in preclinical studies for its ability to inhibit the growth of certain cancer cells.
Antibacterial Properties: It has demonstrated activity against bacterial strains, making it a candidate for antibiotic development.
Industry
Pharmaceuticals: Used in the development of new drugs due to its diverse biological activities.
Wirkmechanismus
The mechanism of action of 4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-(methylsulfanyl)quinazoline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. For example, it may inhibit kinase enzymes by competing with ATP binding, thereby blocking signal transduction pathways crucial for cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-(methylsulfanyl)benzamide
- **4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-(methylsulfanyl)pyrimidine
Uniqueness
Compared to similar compounds, 4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-(methylsulfanyl)quinazoline stands out due to its quinazoline core, which provides unique binding properties and biological activities. The presence of the trifluoromethyl group enhances its metabolic stability and bioavailability, making it a more potent and effective compound in various applications.
Eigenschaften
IUPAC Name |
4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-methylsulfanylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF3N5S/c1-29-18-25-15-5-3-2-4-13(15)16(26-18)27-6-8-28(9-7-27)17-14(20)10-12(11-24-17)19(21,22)23/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEZUYKNZFJOAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=N1)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF3N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide](/img/structure/B2645001.png)
![3-(2-ethoxyethyl)-8-(2-ethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)




![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(tert-butyl)benzamide](/img/structure/B2645008.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2645010.png)
![(2E)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]-3-[(4-methylphenyl)amino]prop-2-en-1-one](/img/structure/B2645011.png)
![(2E)-3-(furan-3-yl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]prop-2-enamide](/img/structure/B2645012.png)
![1-{[(2-Bromophenyl)methylidene]amino}guanidine](/img/structure/B2645014.png)
![N-(2-chlorobenzyl)-2-(1,5-dioxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2645015.png)


